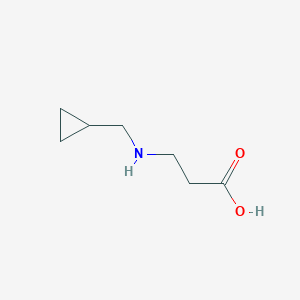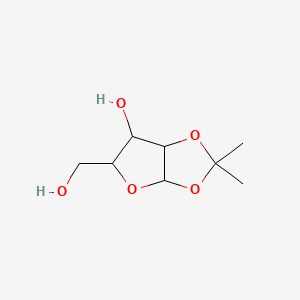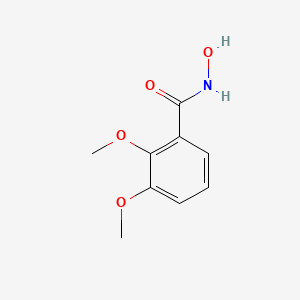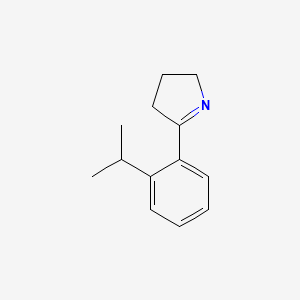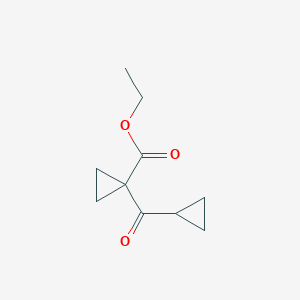
Ethyl1-(cyclopropanecarbonyl)cyclopropanecarboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl1-(cyclopropanecarbonyl)cyclopropanecarboxylate consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The predicted density of this compound is 1.245±0.06 g/cm3 .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.245±0.06 g/cm3 . The predicted boiling point is 253.6±23.0 °C .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biological Activity
- Cyclopropane-containing compounds like Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate demonstrate significant biological activity. They are known for their selective inhibition of enzymes due to the unique properties of the cyclopropane group. This inhibition plays a crucial role in various biological processes, particularly in plant growth and development (Groth et al., 1993).
Role in Ethylene Biosynthesis
- Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate is linked to ethylene biosynthesis in plants. Ethylene, an essential plant hormone, is synthesized from precursors like 1-aminocyclopropanecarboxylic acid, where compounds similar to Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate play a significant role. This process is vital for plant growth, fruit ripening, and response to environmental stress (Woodard, 1982).
Applications in Polymer Chemistry
- In polymer chemistry, derivatives of Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate are used as initiators in polymerization processes. Their unique structure contributes to the creation of specific polymer chains with desired properties, useful in various industrial applications (Li et al., 1991).
Use in Affinity Purification Techniques
- Cyclopropane derivatives are also utilized in affinity purification techniques. These techniques are crucial in biochemistry for isolating and purifying biomolecules, thereby facilitating the study of their function and structure (Pirrung et al., 1989).
Antimicrobial and Antioxidant Properties
- Some cyclopropane derivatives demonstrate antimicrobial and antioxidant activities. This makes them potential candidates for pharmaceutical applications and contributes to the understanding of their role in bioactive compounds (Raghavendra et al., 2016).
Insights into Plant Hormone Mechanisms
- Research into Ethyl 1-(cyclopropanecarbonyl)cyclopropanecarboxylate and related compounds has provided deeper insights into the mechanisms of plant hormones like ethylene. This understanding is crucial for agricultural practices, especially in controlling the ripening of fruits and managing plant responses to environmental stress (Watkins, 2006).
Propiedades
IUPAC Name |
ethyl 1-(cyclopropanecarbonyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-9(12)10(5-6-10)8(11)7-3-4-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINOSOOXSSJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220840 | |
| Record name | Ethyl 1-(cyclopropylcarbonyl)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343771-01-7 | |
| Record name | Ethyl 1-(cyclopropylcarbonyl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343771-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(cyclopropylcarbonyl)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



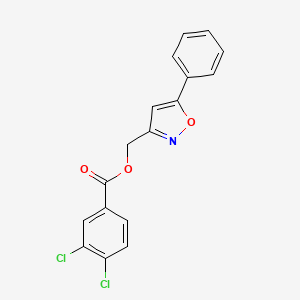

![Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3130517.png)
![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)

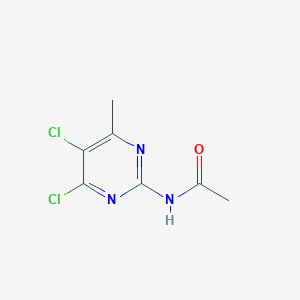
![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)
